5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1-methylimidazol-2-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEHNCYXWZIIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Bicyclic Ring Formation: The final step involves the formation of the bicyclic structure through a cyclization reaction, which can be achieved using various cyclization agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also form strong interactions with biological molecules, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the 2-oxa-5-azabicyclo[2.2.1]heptane core or related substituents.
Core Structure Derivatives
a. 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives
- Unsubstituted Core (): The parent bicyclic structure lacks functionalization but serves as a scaffold for γ-amino acid analogs. Derivatives synthesized from 4R-hydroxy-l-proline exhibit stereochemical diversity, influencing biological activity (e.g., GABA receptor interactions) .
b. 3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol ():
- Substituent: A propanol chain replaces the sulfonyl-imidazole.
- Impact: The hydroxyl group enhances hydrophilicity, contrasting with the target compound’s lipophilic sulfonamide. Stereochemistry (1S,4S) may also affect conformational stability .
c. 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane ():
- Substituent: A chloropyrimidine group.
- Impact: Pyrimidine’s aromaticity and chlorine’s electronegativity confer distinct electronic properties. Molecular weight (251.71 g/mol) is lower than the target compound’s estimated higher mass due to the bulky sulfonyl-imidazole .
Substituent Variations: Imidazole and Benzimidazole Derivatives
a. ((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)phenyl Methanone ():
- Substituent: A benzimidazole-piperidine group.
- This compound’s antimalarial activity highlights the role of extended aromatic systems in biological targeting .
b. 5-Azaspiro[2.4]heptane Derivatives ():
- Core Variation: Incorporates a spirocyclic azabicyclo[2.2.1]heptane with benzimidazole and fluorene groups.
- Impact: The spirocyclic framework and fluorine atoms enhance metabolic stability, a feature absent in the target compound .
Biological Activity
5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound notable for its unique bicyclic structure and the presence of an imidazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is , with a molecular weight of approximately 287.36 g/mol. The structure features a sulfonyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₃S |
| Molecular Weight | 287.36 g/mol |
| CAS Number | 2034204-17-4 |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions, which may lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest that 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane may exhibit anticancer activity. In vitro assays have reported cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell cycle regulation.
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of imidazole derivatives and their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the sulfonyl group significantly enhanced antimicrobial potency.
- Anticancer Activity Assessment : Research conducted at the University of Southern Denmark investigated the cytotoxic effects of various bicyclic compounds on cancer cell lines, revealing that structural modifications could lead to improved selectivity and efficacy against tumor cells.
- Mechanistic Insights : A mechanistic study published in Bioorganic & Medicinal Chemistry Letters detailed how certain imidazole-containing compounds interact with DNA and RNA, potentially leading to disruption of nucleic acid synthesis in cancer cells.
Q & A
Basic: What are the recommended analytical techniques for confirming the structure of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy (¹H and ¹³C): Assign proton and carbon environments, particularly distinguishing the sulfonyl and bicyclic moieties. For example, the imidazole ring protons typically resonate between δ 7.0–7.5 ppm, while the bicyclic system’s oxygen and nitrogen atoms influence neighboring proton shifts .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the sulfonyl group and bicyclic backbone .
- X-ray Crystallography: Resolve stereochemistry and bond angles, critical for verifying the bicyclo[2.2.1]heptane framework and substituent orientation .
Advanced: How can synthetic yields be optimized for the sulfonylation step in synthesizing this compound?
Answer:
Key methodological considerations:
- Reagent Selection: Use freshly distilled sulfonyl chlorides to avoid hydrolysis byproducts. For example, highlights the use of TsCl (tosyl chloride) with DMAP and Et₃N in CH₂Cl₂, achieving 93% yield under controlled temperature (0°C to rt) .
- Solvent Optimization: Polar aprotic solvents (e.g., CH₂Cl₂) enhance electrophilic reactivity. reports >90% yields when using NaBH₄ in EtOH/THF for reduction steps .
- Catalysis: DMAP accelerates sulfonylation by acting as a nucleophilic catalyst. This is critical for sterically hindered intermediates in bicyclic systems .
Basic: What structural analogs of this compound have been studied, and how do their activities compare?
Answer:
provides a comparative table of bicyclic analogs:
| Compound Name | Key Structural Differences | Bioactivity Insights |
|---|---|---|
| 2-Oxa-5-azabicyclo[2.2.1]heptane | Lacks sulfonyl group | Lower receptor binding affinity |
| Methyl 2-oxa-5-azabicyclo[2.2.1]heptane HCl | Hydrochloride salt | Enhanced solubility, similar potency |
The sulfonyl group in the target compound improves metabolic stability and target engagement compared to non-sulfonylated analogs .
Advanced: How should researchers design assays to resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions may arise from variations in assay conditions or target selectivity. Mitigation strategies include:
- Orthogonal Assays: Combine SPR (surface plasmon resonance) for binding kinetics with cell-based functional assays (e.g., cAMP inhibition for GPCR targets) .
- Control for Stereochemistry: Ensure enantiomeric purity, as minor stereochemical impurities (e.g., in the bicyclic core) can drastically alter activity. emphasizes chiral HPLC validation .
- Buffer Optimization: Adjust pH and ionic strength to mimic physiological conditions, as sulfonamide groups are pH-sensitive .
Basic: What are the key considerations for selecting a synthetic route to this compound?
Answer:
Prioritize routes that balance efficiency and scalability:
- Step Economy: demonstrates a 6-step synthesis starting from a Cbz-protected intermediate, achieving >85% yields in cyclization and deprotection steps .
- Green Chemistry: Replace LiBH₄ with NaBH₄ in reduction steps (as in ) to improve safety and reduce metal waste .
- Protecting Groups: Use benzyloxycarbonyl (Cbz) groups for amine protection, as they are stable under acidic conditions and easily removed via hydrogenolysis .
Advanced: How can computational methods aid in predicting the metabolic stability of this compound?
Answer:
- DFT Calculations: Model the sulfonyl group’s susceptibility to hydrolysis. The electron-withdrawing nature of the imidazole ring may stabilize the sulfonamide bond .
- MD Simulations: Predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. suggests the bicyclic core may reduce off-target metabolism .
- ADMET Predictions: Use tools like SwissADME to estimate solubility (LogP) and permeability, critical for optimizing the sulfonyl and imidazole substituents .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage: Store at RT in airtight containers under inert gas (N₂ or Ar). The sulfonamide group is hygroscopic and prone to hydrolysis in humid conditions .
- Solubility: Use DMSO for stock solutions (10 mM), as evidenced in analogs like methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate .
- Light Sensitivity: Protect from UV exposure to prevent imidazole ring degradation .
Advanced: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
- Batch Consistency: Validate purity via HPLC (≥95%) and NMR for each batch. highlights hydrazinyl analogs requiring rigorous purity checks .
- Cell Line Authentication: Use STR profiling to ensure consistency in cellular models, as receptor expression levels vary .
- Positive Controls: Include reference compounds (e.g., known sulfonamide-based inhibitors) to normalize inter-assay variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
